molecular formula C18H18ClN3O3S B15155758 N-(4-chlorobenzyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-(4-chlorobenzyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B15155758
M. Wt: 391.9 g/mol
InChI Key: JHNUGUXQUPDCDW-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-2-{2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thienopyrimidine core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-2-{2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of a suitable thieno compound with a pyrimidine derivative under acidic or basic conditions.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base.

    Attachment of the Chlorophenylmethyl Group: This step involves the reaction of the intermediate with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-2-{2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of the carbonyl groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-2-{2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer or inflammatory disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-2-{2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl}acetamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-chlorophenyl)methyl]-2-{2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl}acetamide is unique due to its specific structural features, such as the thienopyrimidine core and the combination of functional groups, which confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C18H18ClN3O3S

Molecular Weight

391.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl)acetamide

InChI

InChI=1S/C18H18ClN3O3S/c1-2-8-21-17(24)16-14(7-9-26-16)22(18(21)25)11-15(23)20-10-12-3-5-13(19)6-4-12/h3-7,9H,2,8,10-11H2,1H3,(H,20,23)

InChI Key

JHNUGUXQUPDCDW-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

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